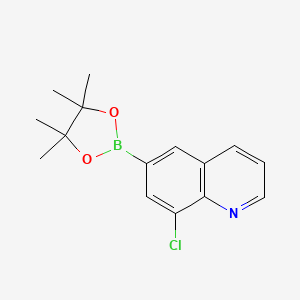

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in various chemical reactions . It’s often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis Analysis

The synthesis of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” involves various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the empirical formula C6H13BO2 . The molecular weight of this compound is 127.98 .Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396 . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Hydrolysis and Structural Characterization

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, challenging the expectation to yield quinolin-8-yl boronic acid. Instead, it produces either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, dependent on hydrolysis conditions. These findings, detailed by J. Son et al. (2015), question the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form and have implications for synthetic chemistry involving boronic acids and esters (J. Son et al., 2015).

Suzuki Cross-Coupling and Aryl Substitution

F. Babudri et al. (2006) developed a methodology for aryl and vinyl substitution at the 5 or 7 position of 8-hydroxyquinoline, employing Suzuki cross-coupling reactions. This process utilized derivatives obtained from 8-hydroxyquinoline, showcasing the compound's versatility in organic synthesis (F. Babudri et al., 2006).

Biological Evaluation of Quinoline Derivatives

Quinolines, such as those derived from 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, are highlighted for their broad spectrum of biodynamic activities, serving as potent therapeutic agents. A study by Viral J. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of new quinoline derivatives, emphasizing the compound's potential in drug development (Viral J. Faldu et al., 2014).

Antioxidant and Antibacterial Properties

Research by N. Jayanna et al. (2013) synthesized novel quinoline derivatives exhibiting significant antibacterial and antioxidant activities. This study underscores the compound's utility in creating new agents for fighting infections and oxidative stress (N. Jayanna et al., 2013).

Crystal Structure and DFT Studies

P.-Y. Huang et al. (2021) reported on the synthesis, crystal structure, and DFT analysis of related boric acid ester intermediates, providing insights into the compound's structural and electronic properties. Their work contributes to the understanding of its physicochemical characteristics and potential applications in material science (P.-Y. Huang et al., 2021).

Mecanismo De Acción

Target of Action

The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts in biochemical systems.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule, typically at a benzylic C-H bond . This reaction is often facilitated by a palladium catalyst .

Biochemical Pathways

The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecules .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its potential role in borylation reactions, the compound could potentially alter the structure of target molecules and influence their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the presence of a palladium catalyst is necessary for the compound to undergo borylation reactions . .

Direcciones Futuras

Propiedades

IUPAC Name |

8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQLDKUKVBFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)